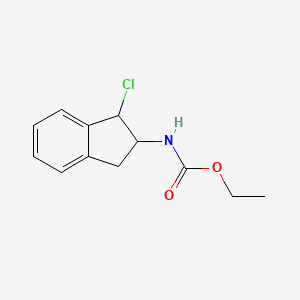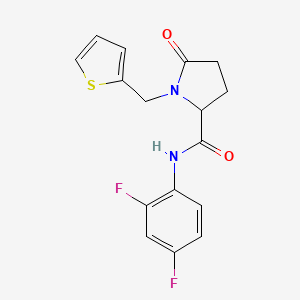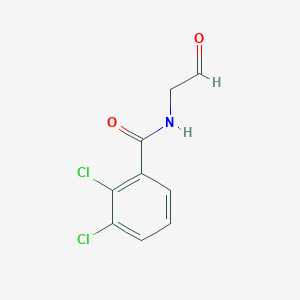
ethyl N-(1-chloro-2,3-dihydro-1H-inden-2-yl)carbamate
Übersicht
Beschreibung
Ethyl N-(1-chloro-2,3-dihydro-1H-inden-2-yl)carbamate is an organic compound that belongs to the class of carbamates It features a unique structure with an indene moiety, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring
Wissenschaftliche Forschungsanwendungen
Ethyl N-(1-chloro-2,3-dihydro-1H-inden-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving carbamates.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Zukünftige Richtungen
Future directions for research on ethyl N-(1-chloro-2,3-dihydro-1H-inden-2-yl)carbamate could include further exploration of its synthesis methods, chemical reactions, and potential applications. Given the antimicrobial activities of related compounds , it could be interesting to investigate whether this compound has similar properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(1-chloro-2,3-dihydro-1H-inden-2-yl)carbamate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 1-chloro-2,3-dihydro-1H-indene. This can be achieved by the chlorination of indene using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Carbamate Formation: The next step involves the reaction of 1-chloro-2,3-dihydro-1H-indene with ethyl isocyanate. This reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The product, this compound, is obtained after purification by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-(1-chloro-2,3-dihydro-1H-inden-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the indene moiety can be substituted by other nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: The indene moiety can be oxidized to form the corresponding indanone derivative.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed
Substitution: Formation of N-(1-substituted-2,3-dihydro-1H-inden-2-yl)carbamates.
Hydrolysis: Formation of 1-chloro-2,3-dihydro-1H-indene and ethylamine.
Oxidation: Formation of 1-chloro-2,3-dihydro-1H-indan-1-one.
Wirkmechanismus
The mechanism of action of ethyl N-(1-chloro-2,3-dihydro-1H-inden-2-yl)carbamate involves its interaction with biological targets such as enzymes. The carbamate group can form a covalent bond with the active site of enzymes, inhibiting their activity. This inhibition can be reversible or irreversible depending on the enzyme and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Ethyl N-(1-chloro-2,3-dihydro-1H-inden-2-yl)carbamate can be compared with other similar compounds such as:
Ethyl N-(1-bromo-2,3-dihydro-1H-inden-2-yl)carbamate: Similar structure but with a bromine atom instead of chlorine.
Ethyl N-(1-chloro-2,3-dihydro-1H-inden-2-yl)urethane: Similar structure but with a urethane group instead of a carbamate.
Ethyl N-(1-chloro-2,3-dihydro-1H-inden-2-yl)thiocarbamate: Similar structure but with a thiocarbamate group instead of a carbamate.
The uniqueness of this compound lies in its specific reactivity and the presence of the indene moiety, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
ethyl N-(1-chloro-2,3-dihydro-1H-inden-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-2-16-12(15)14-10-7-8-5-3-4-6-9(8)11(10)13/h3-6,10-11H,2,7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAKIBSOTNOMFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CC2=CC=CC=C2C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101168759 | |
| Record name | Carbamic acid, (1-chloro-2,3-dihydro-1H-inden-2-yl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101168759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477845-13-9 | |
| Record name | Carbamic acid, (1-chloro-2,3-dihydro-1H-inden-2-yl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477845-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (1-chloro-2,3-dihydro-1H-inden-2-yl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101168759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B3139389.png)
![(2R)-3-[(4-bromophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol](/img/structure/B3139396.png)
![(1R)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-2,2,2-trifluoroethyl 2,6-difluorobenzenecarboxylate](/img/structure/B3139409.png)
![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-3,4,5-trimethoxybenzenaminium iodide](/img/structure/B3139412.png)
![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-2-methoxybenzenaminium iodide](/img/structure/B3139425.png)
![1-[(4-fluorophenyl)sulfonyl]-2,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium iodide](/img/structure/B3139428.png)
![tert-butyl N-[2-(1-azepanyl)-1-({[4-(1-azepanyl)-4-oxobutyl]sulfanyl}methyl)-2-oxoethyl]carbamate](/img/structure/B3139437.png)

![Ethyl 2-{[({2,2-dimethyl-1-[(methylamino)carbonyl]propyl}amino)carbothioyl]amino}acetate](/img/structure/B3139444.png)

![(4-Methylpiperazino)[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanone](/img/structure/B3139475.png)
![Morpholino[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanone](/img/structure/B3139479.png)
![Methyl 3-{[1-(4-pyridinyl)ethylidene]amino}-2-thiophenecarboxylate](/img/structure/B3139494.png)
![3,4-Dichloro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline](/img/structure/B3139503.png)
